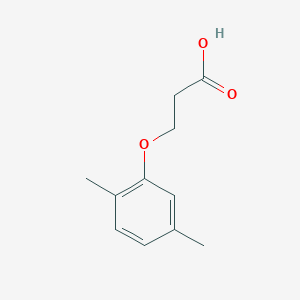

3-(2,5-Dimethyl-phenoxy)-propionic acid

Descripción general

Descripción

3-(2,5-Dimethyl-phenoxy)-propionic acid is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, attached to a propionic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-phenoxy)-propionic acid typically involves the reaction of 2,5-dimethylphenol with 3-chloropropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion, generated from 2,5-dimethylphenol, attacks the electrophilic carbon of 3-chloropropionic acid, leading to the formation of the desired product.

Reaction Conditions:

Reagents: 2,5-Dimethylphenol, 3-Chloropropionic acid, Base (e.g., sodium hydroxide)

Solvent: Polar aprotic solvent (e.g., dimethyl sulfoxide)

Temperature: Elevated temperatures (e.g., 80-100°C)

Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,5-Dimethyl-phenoxy)-propionic acid can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

Oxidation: Formation of 2,5-dimethylquinone derivatives.

Reduction: Formation of 3-(2,5-Dimethyl-phenoxy)-propanol.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Herbicidal Applications

One of the primary applications of 3-(2,5-Dimethyl-phenoxy)-propionic acid is in agriculture as a herbicide. This compound exhibits potent herbicidal properties, particularly effective against a range of mono- and dicotyledonous weeds. Its effectiveness has been documented in several studies:

- Mechanism of Action : The compound functions by inhibiting specific biochemical pathways in plants, leading to growth inhibition and eventual death of targeted weed species. It is particularly noted for its efficacy in post-emergence applications, allowing it to control weeds without harming cultivated crops such as cereals, rice, maize, and soybeans .

- Field Studies : Research indicates that this compound can achieve effective weed control with application rates below 1 kg per hectare. This low dosage minimizes damage to crops while effectively managing weed populations .

Medicinal Applications

In addition to its agricultural uses, this compound has shown promise in medical research:

- Anti-inflammatory Properties : Studies have demonstrated that this compound can mitigate inflammation in various models. For instance, in controlled experiments involving lipopolysaccharide-induced inflammation in mice, administration of this compound resulted in significant reductions in inflammatory markers.

- Metabolic Regulation : There are indications that this compound may play a role in metabolic processes. Its structural similarities to other bioactive compounds suggest potential pathways for further exploration in metabolic diseases and conditions related to inflammation.

Synthesis and Chemical Properties

Understanding the synthesis and chemical properties of this compound is crucial for its application:

- Synthesis : The synthesis typically involves the reaction of appropriate phenolic compounds with propionic acid derivatives under controlled conditions to yield high-purity products suitable for both agricultural and pharmaceutical applications .

- Chemical Characteristics : The compound is characterized by its stability under various environmental conditions, making it suitable for use as a herbicide that can withstand different agricultural practices.

Mecanismo De Acción

The mechanism of action of 3-(2,5-Dimethyl-phenoxy)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,5-Dimethyl-phenoxy)-acetic acid

- 3-(2,4-Dimethyl-phenoxy)-propionic acid

- 3-(2,5-Dimethoxy-phenoxy)-propionic acid

Uniqueness

3-(2,5-Dimethyl-phenoxy)-propionic acid is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Actividad Biológica

3-(2,5-Dimethyl-phenoxy)-propionic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article delves into its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H14O3

- CAS Number : 4673-48-0

The structure features a propionic acid moiety linked to a 2,5-dimethylphenoxy group, which influences its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

- Receptor Modulation : The compound may act on certain receptors that regulate cellular signaling pathways, contributing to its pharmacological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems.

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in cell cultures and animal models. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Properties

Preliminary investigations suggest antimicrobial effects against various bacterial strains. This could be beneficial in developing new antimicrobial agents.

Case Studies and Research Findings

-

Antioxidant Study :

- A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a dose-dependent increase in antioxidant activity, comparable to established antioxidants like ascorbic acid.

-

Anti-inflammatory Research :

- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

-

Antimicrobial Testing :

- A series of tests against Gram-positive and Gram-negative bacteria showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating promising antimicrobial properties.

Data Table: Biological Activities of this compound

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Dose-dependent scavenging activity |

| Anti-inflammatory | LPS-induced Mouse Model | Reduced TNF-alpha and IL-6 levels |

| Antimicrobial | Agar Diffusion Method | Inhibited growth of bacteria at 50 µg/mL |

Propiedades

IUPAC Name |

3-(2,5-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-3-4-9(2)10(7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGFRUATQLBSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324908 | |

| Record name | 3-(2,5-Dimethyl-phenoxy)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4673-48-7 | |

| Record name | 4673-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,5-Dimethyl-phenoxy)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dimethylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.